(E)-2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)hydrazinecarboxamide
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Overview
Description
[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with urea under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted urea compounds with different functional groups.
Scientific Research Applications
[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its activity, influencing its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: This compound shares a similar trifluoromethyl-pyridine structure but differs in its functional groups and overall chemical properties.
Haloxyfop-P-methyl: Another compound with a trifluoromethyl-pyridine structure, used primarily in agrochemicals.
Uniqueness
[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H10ClF3N4O2 |
---|---|
Molecular Weight |
358.70 g/mol |
IUPAC Name |
[(Z)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-11-5-9(14(16,17)18)7-20-12(11)24-10-3-1-8(2-4-10)6-21-22-13(19)23/h1-7H,(H3,19,22,23)/b21-6- |
InChI Key |
OIZDZLYZIARHHC-MPUCSWFWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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